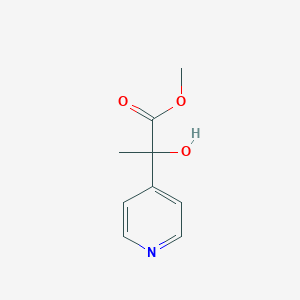

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Description

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a pyridine-containing ester characterized by a hydroxyl group and a pyridin-4-yl substituent attached to the central carbon of the propanoate backbone. This article compares this compound with similar pyridine-based propanoate derivatives, emphasizing substituent effects, synthetic routes, and molecular properties.

Properties

IUPAC Name |

methyl 2-hydroxy-2-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKJSPVELYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-hydroxy-2-(pyridin-4-yl)propanoic acid

- Method: The most common approach is the esterification of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with methanol.

- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to drive the reaction.

- Conditions: Refluxing the reaction mixture ensures complete conversion to the methyl ester.

-

$$

\text{2-hydroxy-2-(pyridin-4-yl)propanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$ Notes: This method is straightforward and widely used in laboratory synthesis due to its simplicity and efficiency.

Catalytic Coupling and Functionalization

- Palladium-catalyzed coupling: Advanced synthetic routes involve Pd-catalyzed reactions where substituted phenyl or pyridinyl alcohols are reacted with methyl ketene acetals under controlled conditions to form the desired ester.

- Conditions: Typical conditions include the use of Pd(dba)2, bulky phosphine ligands (e.g., t-Bu3P), zinc fluoride as an additive, and DMF as solvent at elevated temperatures (~80°C).

- Advantages: This method allows for high yield and purity, suitable for scale-up and industrial synthesis.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid, Pd(dba)2 | Acid catalysis for esterification; Pd for coupling |

| Solvent | Methanol, DMF | Methanol for esterification; DMF for Pd-catalyzed reactions |

| Temperature | Reflux (~65-80°C) | Ensures complete reaction conversion |

| Reaction Time | 6-18 hours | Longer times for Pd-catalyzed coupling |

| Additives | ZnF2, bases such as Cs2CO3 | ZnF2 enhances Pd catalysis; bases promote lactonization in related steps |

| Purification | Extraction, dehydration with Na2SO4, filtration | Standard organic workup procedures |

Research Findings and Optimization

Esterification Efficiency

- Esterification under reflux with sulfuric acid typically achieves high yields (>85%) of this compound.

- Water removal during the reaction shifts equilibrium toward ester formation.

Catalytic Multi-step Synthesis

- Recent studies demonstrate stereodivergent assembly methods using multicatalytic systems (e.g., Cu(I)/chiral ligands and Ru catalysts) to synthesize chiral analogues of pyridinyl esters, including this compound.

- These methods achieve high stereoselectivity with yields ranging from 65-82% and excellent enantiomeric excess (>90% ee).

- The base Cs2CO3 plays a crucial role in promoting lactonization and stabilizing intermediates in these reactions.

Industrial Scale Considerations

- Continuous flow reactors are employed to enhance control over temperature and pressure, improving product yield and purity.

- Pd-catalyzed coupling reactions are scalable and provide high-purity methyl esters suitable for pharmaceutical intermediates.

Comparative Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-hydroxy-2-(pyridin-4-yl)propanoic acid, Methanol, H2SO4 | Reflux in methanol | >85 | Simple, classical method |

| Pd-Catalyzed Coupling | Pd(dba)2, t-Bu3P, ZnF2, methyl ketene acetal, DMF | 80°C, 18 hours | 88-94 | Suitable for large scale, high purity |

| Multicatalytic Stereoselective Synthesis | Cu(I)/chiral ligands, Ru catalyst, Cs2CO3 base | Room temp to 80°C, varied | 65-82 | Provides chiral products with high ee |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyridin-4-yl)propanoate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products

Oxidation: 2-oxo-2-(pyridin-4-yl)propanoate.

Reduction: 2-hydroxy-2-(pyridin-4-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyridine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison

Pyridine-propanoate derivatives vary significantly based on substituent type, position, and stereochemistry. Below is a comparative analysis of key compounds:

Key Observations :

- Substituent Position : The target compound’s hydroxyl and pyridin-4-yl groups on the same carbon create a geminal diol-like structure, unlike analogs with substituents on adjacent carbons (e.g., ).

- Functional Groups: Hydroxy groups (target) favor hydrogen bonding, while amino groups () introduce basicity or reactivity for further functionalization.

- Steric and Electronic Effects : Bulky substituents like di-Boc () reduce reactivity but improve stability, whereas fluorine () enhances electronegativity and metabolic resistance.

Analysis :

- Esterification: Direct methods (e.g., SOCl₂ in MeOH, ) achieve high yields for unprotected amino derivatives.

- Photoredox Catalysis : Complex substituents (e.g., di-Boc groups in ) necessitate advanced techniques, albeit with lower yields due to steric hindrance.

- Chiral Synthesis : Asymmetric routes (implied in ) are critical for enantiopure compounds in drug development.

Physicochemical Properties

Key properties influenced by substituents:

Notable Trends:

- Hydrogen Bonding : The hydroxy group (target) enhances solubility in polar solvents but may reduce stability under acidic/oxidative conditions.

- Molecular Weight : Boc-protected derivatives () exhibit higher molecular weights, impacting pharmacokinetics.

Biological Activity

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative with a hydroxyl group and a pyridine ring. The presence of the pyridine moiety is significant as it influences the compound's reactivity and interaction with biological targets. The compound's unique substitution pattern allows it to modulate the activity of various enzymes and receptors, which is crucial for its biological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

The exact mechanisms remain under investigation, but preliminary studies suggest that the compound's hydroxyl and ester groups play critical roles in its biological interactions.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells. For instance, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls (39.8% reduction at 100 µM) .

Antimicrobial Activity

The compound also displays antimicrobial properties against several pathogens. Studies have indicated its effectiveness against drug-resistant strains of Candida, showcasing broad-spectrum antifungal activity. This suggests potential applications in treating fungal infections, particularly those resistant to conventional therapies .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate and Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate. Each of these compounds exhibits varying degrees of biological activity due to differences in their structural configurations.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Pyridine ring at position 4 | High anticancer activity |

| Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate | Pyridine ring at position 3 | Moderate activity |

| Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate | Pyridine ring at position 2 | Low activity |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, and how can reaction conditions be optimized to improve yield?

- The synthesis involves multi-step routes requiring protection of reactive functional groups (e.g., hydroxyl and pyridinyl moieties) to prevent undesired side reactions. For example, tert-butyl esters or Boc-protected intermediates are often employed to stabilize reactive sites during coupling reactions. Optimal conditions include using anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalytic bases like DMAP. Post-synthesis purification via recrystallization or column chromatography is critical to achieving high purity .

Q. How does the pyridinyl group influence the compound’s physicochemical properties and reactivity?

- The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, enhancing solubility in polar solvents and enabling π-π stacking interactions with biological targets. Its electron-deficient nature also makes the compound susceptible to nucleophilic attacks at the pyridine nitrogen, necessitating careful handling during reactions involving strong acids or electrophiles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming the ester linkage, hydroxyl group, and pyridine ring positions. The hydroxyl proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while pyridine protons resonate as doublets in the δ 7.5–8.5 ppm range.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 196.07).

- IR : Strong absorption bands for the ester carbonyl (~1740 cm) and hydroxyl groups (~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

- Contradictions often arise from variations in substituent positioning (e.g., hydroxyl vs. amino groups) or stereochemistry. A systematic approach includes:

- Comparative SAR Studies : Testing analogs with controlled structural modifications (e.g., replacing pyridine with pyrimidine or altering ester groups) to isolate functional group contributions .

- Biological Assay Standardization : Using consistent cell lines (e.g., HEK293 for receptor binding) and normalizing data to positive controls (e.g., ibuprofen for COX inhibition) .

Q. What computational strategies are effective for predicting the compound’s interaction with enzymatic targets?

- Molecular Docking : Tools like AutoDock Vina can model binding affinities to targets such as cyclooxygenase-2 (COX-2) or kinases, leveraging the pyridinyl group’s π-stacking potential.

- MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over time, focusing on hydrogen-bonding networks between the hydroxyl group and active-site residues (e.g., Arg120 in COX-2) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Single-crystal X-ray diffraction using SHELX software is the gold standard. Key parameters include:

- Space Group Determination : Monoclinic (P2/c) or orthorhombic systems are common.

- Hydrogen Bonding Analysis : Intermolecular O–H···N interactions between the hydroxyl group and pyridine nitrogen can stabilize the crystal lattice .

Key Recommendations for Methodological Rigor

- Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere use) to minimize batch-to-batch variability.

- Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.